5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine
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Overview
Description
5’-Bromo-2’-fluoro-4-methyl-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a biphenyl structure, along with an amine group. It is used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-2’-fluoro-4-methyl-[1,1’-biphenyl]-3-amine typically involves multiple steps. One common method includes:
Nitration: Introduction of a nitro group to the biphenyl structure.
Reduction: Conversion of the nitro group to an amine group.
Bromination: Introduction of a bromine atom to the biphenyl structure.
Fluorination: Introduction of a fluorine atom to the biphenyl structure.
Methylation: Introduction of a methyl group to the biphenyl structure.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions using similar steps as mentioned above. The reactions are typically carried out in controlled environments to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-2’-fluoro-4-methyl-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the biphenyl structure.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and fluorinating agents for fluorination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with different functional groups, while substitution reactions can introduce various substituents to the biphenyl structure .
Scientific Research Applications
5’-Bromo-2’-fluoro-4-methyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism of action of 5’-Bromo-2’-fluoro-4-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: Similar structure but lacks the biphenyl moiety.
2,3,4,5,6-Pentafluorobenzyl bromide: Contains multiple fluorine atoms and a bromine atom but differs in overall structure.
Uniqueness
5’-Bromo-2’-fluoro-4-methyl-[1,1’-biphenyl]-3-amine is unique due to its specific combination of bromine, fluorine, and methyl groups attached to a biphenyl structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable in various research applications .
Properties
Molecular Formula |
C13H11BrFN |
---|---|
Molecular Weight |
280.13 g/mol |
IUPAC Name |
5-(5-bromo-2-fluorophenyl)-2-methylaniline |
InChI |
InChI=1S/C13H11BrFN/c1-8-2-3-9(6-13(8)16)11-7-10(14)4-5-12(11)15/h2-7H,16H2,1H3 |
InChI Key |
JJMAXLAWKQSVJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=CC(=C2)Br)F)N |
Origin of Product |
United States |
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